6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20309506
InChI: InChI=1S/C10H17N3O3/c1-9-11-8-10(13(15)16)12(9)6-4-2-3-5-7-14/h8,14H,2-7H2,1H3
SMILES:
Molecular Formula: C10H17N3O3
Molecular Weight: 227.26 g/mol

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol

CAS No.:

Cat. No.: VC20309506

Molecular Formula: C10H17N3O3

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol -

Specification

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
IUPAC Name 6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol
Standard InChI InChI=1S/C10H17N3O3/c1-9-11-8-10(13(15)16)12(9)6-4-2-3-5-7-14/h8,14H,2-7H2,1H3
Standard InChI Key JWVXFSSCLKEMRP-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(N1CCCCCCO)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol consists of a 2-methyl-5-nitroimidazole ring linked via a six-carbon chain to a terminal hydroxyl group. The IUPAC name, 6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol, reflects its substitution pattern. Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O₃
Molecular Weight227.26 g/mol
Canonical SMILESCC1=NC=C(N1CCCCCCO)N+[O-]
InChI KeyJWVXFSSCLKEMRP-UHFFFAOYSA-N
PubChem CID45097981

The nitro group at position 5 of the imidazole ring enhances electrophilicity, facilitating interactions with biological targets, while the hexanol chain may improve solubility and membrane permeability .

Synthetic Pathways and Modifications

Hypothesized Synthesis Routes

While no documented synthesis of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol exists, its structure suggests derivatization from metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). A plausible route involves:

  • Alkylation of Metronidazole: Reacting metronidazole with 1,6-dibromohexane under basic conditions to substitute the hydroxyl group with a hexyl chain.

  • Hydroxylation: Hydrolysis of the terminal bromide to yield the alcohol .

This approach mirrors methods used to synthesize analogs like 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyrrolidine-2,5-dione, where Mitsunobu or nucleophilic substitution reactions link imidazole cores to functionalized side chains .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the imidazole N1 position requires careful control of reaction conditions .

  • Purification: The polar hydroxyl group and nonpolar hexyl chain may complicate chromatographic separation.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Nitro Group: Essential for prodrug activation; removal abolishes activity .

  • Alkyl Chain Length: Longer chains (e.g., hexyl) may improve lipid solubility and tissue penetration compared to shorter analogs.

  • Hydroxyl Terminus: Could facilitate hydrogen bonding with target enzymes or improve pharmacokinetics via glucuronidation .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • logP: Estimated at 0.9 (Predicted via PubChem), indicating moderate hydrophilicity.

  • Aqueous Solubility: The hydroxyl group enhances solubility, potentially exceeding 10 mg/mL in water.

Metabolic Pathways

Hypothetical metabolism involves:

  • Oxidation: Hepatic CYP450-mediated oxidation of the hexanol chain to carboxylic acids.

  • Nitroreduction: Anaerobic microbiota may reduce the nitro group to cytotoxic amines .

Applications and Future Directions

Antimicrobial Drug Development

This compound’s hybrid structure positions it as a candidate for treating infections caused by Helicobacter pylori or Clostridium difficile, where metronidazole resistance is emerging .

Targeted Delivery Systems

Conjugation with nanoparticles or liposomes could leverage the hexanol chain’s amphiphilicity for site-specific delivery.

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